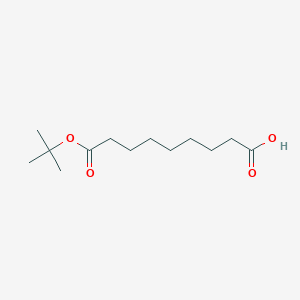

9-(tert-Butoxy)-9-oxononanoic acid

Overview

Description

9-(tert-Butoxy)-9-oxononanoic acid is a useful research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a tert-butoxy group, such as 9-(tert-butoxy)-9-oxononanoic acid, are known to have unique reactivity patterns due to the crowded tert-butyl group . This suggests that the compound could interact with a variety of biological targets.

Mode of Action

It’s known that tert-butoxy radicals, which can be formed from compounds like this compound, are effective at hydrogen-atom abstraction . This suggests that this compound could potentially interact with its targets by donating or accepting hydrogen atoms, leading to various chemical transformations.

Biochemical Pathways

Compounds with a tert-butyl group, such as this compound, are known to be involved in various chemical transformations and have implications in biosynthetic and biodegradation pathways . This suggests that this compound could potentially influence a range of biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s tert-butoxy group is known to confer excellent stability against various nucleophiles and reducing agents . This suggests that this compound could potentially have good bioavailability and stability in the body.

Result of Action

It’s known that tert-butoxy radicals can induce several physiological alterations, leading to cell death via apoptosis or necrosis . This suggests that this compound could potentially have similar effects at the molecular and cellular levels.

Action Environment

It’s known that the tert-butyl group in compounds like this compound is highly stable and resistant to various environmental conditions . This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of other chemical entities in the environment.

Biological Activity

9-(tert-Butoxy)-9-oxononanoic acid (9-tB-ONA) is a derivative of 9-oxononanoic acid (9-ONA), which is a significant product of lipid peroxidation. This compound has garnered attention due to its biological activities, particularly in relation to inflammatory responses and platelet aggregation. This article reviews the biological activity of 9-tB-ONA, focusing on its mechanisms of action, effects on cellular processes, and potential implications in disease.

Lipid Peroxidation and Enzyme Activation

Research indicates that 9-ONA, the parent compound of 9-tB-ONA, stimulates the activity of phospholipase A2 (PLA2), which is crucial for initiating the arachidonic acid cascade leading to eicosanoid production. In studies where fresh human blood was exposed to atmospheric conditions, the accumulation of 9-ONA resulted in increased PLA2 activity and thromboxane B2 (TxB2) production, a potent promoter of platelet aggregation .

Key Findings:

- PLA2 Activation : The addition of 3 µM 9-ONA increased PLA2 activity from 11.6 nM/min/ml to 12.9 nM/min/ml.

- TxB2 Production : TxB2 levels rose significantly from 588 ng/L to 904 ng/L with the same concentration of 9-ONA.

- Platelet Aggregation : Dose-dependent induction of platelet aggregation was observed with increasing concentrations of 9-ONA .

In Vitro Studies

In vitro experiments have shown that both 9-ONA and its derivative, 9-tB-ONA, can induce significant biological responses. For instance, when added to human blood samples under nitrogen conditions (to prevent further oxidation), the introduction of these compounds restored PLA2 activity and TxB2 production, demonstrating their role as key mediators in inflammatory processes .

Implications in Disease

The biological activities of 9-tB-ONA suggest potential implications in various diseases characterized by inflammation and thrombosis:

- Atherothrombosis : The activation of platelet aggregation by TxA2 production links these compounds to thrombus formation, which is critical in cardiovascular diseases.

- Cancer Research : Given the role of eicosanoids in tumor progression and metastasis, compounds like 9-tB-ONA may influence cancer biology through their effects on cell signaling pathways .

Comparative Analysis

| Compound | PLA2 Activation (nM/min/ml) | TxB2 Production (ng/L) | Platelet Aggregation |

|---|---|---|---|

| Control | 11.6 | 588 | Baseline |

| 3 µM 9-Oxononanoic Acid | 12.9 | 904 | Increased |

| Nitrogen + 3 µM 9-Oxononanoic Acid | Similar to control | Restored to ~822 | Similar to control |

Properties

IUPAC Name |

9-[(2-methylpropan-2-yl)oxy]-9-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-13(2,3)17-12(16)10-8-6-4-5-7-9-11(14)15/h4-10H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREOXBTXUJZJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.